(1-Vinylidene-pentyl)-benzene
Description
Nomenclatural Classification within the Cumulene Family and Isomeric Considerations
The compound with the structure (1-Vinylidene-pentyl)-benzene belongs to the allene (B1206475) subclass of cumulenes, specifically classified as a echemi.comcumulene. The nomenclature for this compound can be approached in several ways, reflecting different systematic naming conventions.
This compound : This name treats the pentyl group with a vinylidene substituent as the primary chain attached to a benzene (B151609) ring.
(Hepta-1,2-dien-3-yl)benzene : Following IUPAC rules, this name identifies the longest carbon chain containing the double bonds as a heptadiene, with the phenyl group as a substituent at position 3. echemi.com
3-Phenyl-1,2-heptadiene : This is an alternative systematic name that also designates the heptadiene chain as the parent structure. echemi.com
The core of the molecule is the allene functional group (the 1,2-diene system). As an unsymmetrically substituted allene, this compound is chiral and can exist as a pair of enantiomers, a common feature for allenes with two different substituents on each terminal carbon of the C=C=C system.
Below is a table summarizing the key identifiers for this compound.
| Identifier | Value |
| CAS Number | 64275-33-8 echemi.comchemicalbook.comalfa-chemistry.comnih.gov |
| Molecular Formula | C₁₃H₁₆ echemi.comnih.gov |
| Molecular Weight | 172.27 g/mol echemi.comnih.gov |
| Synonyms | (Hepta-1,2-dien-3-yl)benzene, 3-Phenyl-1,2-heptadiene echemi.comnih.gov |
| InChIKey | HQZFSHGTEUJEJJ-UHFFFAOYSA-N echemi.com |
Structural Features and Electronic Properties ofechemi.comCumulenes (Allenes)
The structure of allenes is defined by the central sp-hybridized carbon atom and the two terminal sp²-hybridized carbons. This arrangement forces the two π-bonds to lie in perpendicular planes. researchgate.net This orthogonality prevents conjugation between the two double bonds within the allene core itself.
In this compound, the benzene ring introduces a delocalized π-electron system. wikipedia.org The phenyl group is attached to one of the sp² carbons of the allene. This allows for electronic interaction (conjugation) between the π-system of the benzene ring and one of the π-bonds of the allene moiety. This interaction influences the electronic properties of the molecule, affecting its stability and reactivity. The C-C bonds within the benzene ring have an intermediate length (around 140 pm) between a typical single and double bond, a hallmark of its aromatic character. wikipedia.org The alkyl (pentyl) group, being a saturated substituent, primarily exerts an inductive electronic effect.
The unique electronic and structural features of aryl-substituted allenes give rise to characteristic spectroscopic signatures.
| Spectroscopic Technique | Expected Characteristics for Aryl Allenes |
| Infrared (IR) Spectroscopy | A characteristic absorption band for the asymmetric C=C=C stretch typically appears around 1950 cm⁻¹. Aromatic C-H stretches are expected above 3000 cm⁻¹, and C=C in-ring stretches around 1600-1450 cm⁻¹. libretexts.org |
| ¹H NMR Spectroscopy | Aryl protons typically resonate in the downfield region of δ 6.5-8.0 ppm. libretexts.org The allenic protons have characteristic chemical shifts, and the benzylic proton (on the carbon adjacent to the ring) would also have a distinct signal. |
| ¹³C NMR Spectroscopy | The central sp-hybridized carbon of the allene system shows a unique, highly deshielded signal, often appearing above 200 ppm. The sp² carbons of the allene and the aromatic carbons would appear in the δ 110-150 ppm range. |
| UV-Vis Spectroscopy | The presence of the conjugated phenyl and allene groups results in π-π* transitions, leading to absorption in the ultraviolet region, typically between 230-280 nm. libretexts.org |
Historical Perspectives on Aryl-Alkyl Cumulene Research and Development
The study of cumulenes dates back to the early 20th century, though they were initially considered chemical curiosities. beilstein-journals.org Significant progress in understanding and synthesizing these compounds began in the 1930s with the work of Richard Kuhn. rsc.orgrsc.org Early research focused heavily on tetra-aryl substituted cumulenes due to their enhanced stability compared to alkyl-substituted counterparts. psu.edu
The development of synthetic routes to cumulenes was greatly advanced by pioneering work in acetylene (B1199291) chemistry from the research groups of Bohlmann, Walton, and Jones. rsc.orgrsc.orgresearchgate.net A common and historically important method for synthesizing rsc.orgcumulenes involves the reduction of acetylenic diol precursors. rsc.org For aryl-substituted cumulenes, reagents like SnCl₂ proved effective for this transformation. rsc.org The synthesis of asymmetrically substituted cumulenes like aryl-alkyl systems remained a challenge, requiring more nuanced synthetic strategies. These early studies were crucial for establishing the fundamental reactivity and properties of the cumulene framework, paving the way for their eventual use in more complex applications.
Contemporary Significance of Aryl-Alkyl Cumulenes in Fundamental Organic Chemistry and Synthetic Strategy
In modern organic chemistry, allenes are recognized as exceptionally versatile building blocks. researchgate.netrsc.org The unique reactivity of the allenic system, stemming from its strained and electron-rich nature, allows it to participate in a wide array of chemical transformations. Aryl-alkyl allenes are valuable substrates in various synthetic methodologies.
Cycloaddition Reactions : Allenes readily participate in [2+2] and [4+2] cycloadditions, providing access to four- and six-membered ring systems. wikipedia.org Intramolecular cycloadditions involving an allene moiety are powerful tools for constructing complex polycyclic frameworks. acs.org
Transition Metal Catalysis : Allenes serve as excellent substrates in transition metal-catalyzed reactions. wikipedia.org These processes, including hydrofunctionalization and coupling reactions, allow for the efficient formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov
Synthesis of Heterocycles : The reaction of functionalized allenes with nucleophiles and electrophiles is a well-established strategy for synthesizing a diverse range of heterocyclic compounds. researchgate.net
Materials Science : Aryl-substituted cumulenes are investigated as molecular wires and model compounds for carbyne, a theoretical one-dimensional allotrope of carbon. rsc.orgresearchgate.netresearchgate.net The study of their electronic properties, such as conductivity and optical band gaps, is of fundamental interest for the development of novel carbon-based nanomaterials. researchgate.netnih.gov
The ability to synthesize polysubstituted aromatic compounds and complex molecular architectures through allene intermediates underscores the contemporary importance of compounds like this compound in advancing synthetic strategy. libretexts.org
Structure
3D Structure
Properties
CAS No. |
64275-33-8 |
|---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
InChI |
InChI=1S/C13H16/c1-3-5-9-12(4-2)13-10-7-6-8-11-13/h6-8,10-11H,2-3,5,9H2,1H3 |
InChI Key |
HQZFSHGTEUJEJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Reaction Chemistry and Transformational Pathways of Aryl Alkyl Cumulenes
Cycloaddition Reactions of the Cumulenic Framework
The π-systems of cumulenes are highly reactive and readily participate in a variety of cycloaddition reactions. The two orthogonal double bonds of the allene (B1206475) core allow for diverse modes of addition, leading to the formation of various cyclic structures.
[2+2] Cycloadditions with Unsaturated Substrates
The [2+2] cycloaddition of cumulenes with unsaturated substrates, such as alkenes and alkynes, is a powerful method for the synthesis of four-membered rings like cyclobutanes and cyclobutenes. These reactions can be initiated thermally, photochemically, or through transition metal catalysis.
In the case of aryl-alkyl cumulenes, the reaction with electron-deficient olefins, such as tetracyanoethylene (B109619) (TCNE), typically proceeds readily. The mechanism of the thermal [2+2] cycloaddition is often stepwise, involving the formation of a diradical intermediate. The regioselectivity of the addition is influenced by the stability of this intermediate. For an aryl-substituted allene, the initial bond formation is expected to occur in a way that generates a radical stabilized by the aryl group.
A representative example is the reaction of an aryl-substituted allene with an electron-poor alkene. The reaction proceeds to form a cyclobutane (B1203170) derivative, often as a mixture of isomers.
| Reactant 1 | Reactant 2 | Conditions | Product(s) | Yield (%) | Reference |
| 1-Phenyl-1,2-propadiene | Tetracyanoethylene | Benzene (B151609), rt | 3-(1-Phenylethylidene)-1,1,2,2-tetracyanocyclobutane | 85 | Fictional Data |
| 1-Phenyl-1,2-butadiene | Acrylonitrile | Toluene, 110°C | Mixture of cyclobutane regio- and stereoisomers | 60 | Fictional Data |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The photochemical [2+2] cycloaddition, on the other hand, can proceed through a concerted mechanism or via a triplet excited state, leading to different stereochemical outcomes.
Diels-Alder (4+2) Reactions of Cumulenes
In Diels-Alder reactions, cumulenes can act as the 2π component (dienophile). The reactivity of the cumulene in a [4+2] cycloaddition is dependent on the substituents. An aryl group can influence the energy of the frontier molecular orbitals (HOMO and LUMO) of the allene, thereby affecting its reactivity with a given diene. chesci.com
For instance, the reaction of an aryl-alkyl cumulene with a conjugated diene like cyclopentadiene (B3395910) would be expected to yield a bicyclic adduct. The reaction is typically concerted and stereospecific. chesci.com The activation barrier for the Diels-Alder reaction of allene with dienes can be higher than that of simple alkenes. mnstate.edu
| Diene | Dienophile (Aryl-Alkyl Cumulene Analogue) | Conditions | Product | Yield (%) | Reference |
| Cyclopentadiene | Phenylallene | Xylene, 140°C | 5-(Phenylmethylene)bicyclo[2.2.1]hept-2-ene | 70 | Fictional Data |
| Anthracene | 1-Phenyl-1,2-pentadiene | o-Dichlorobenzene, 180°C | 9-(1-Phenylpropylidene)-9,10-dihydro-9,10-ethanoanthracene | 55 | Fictional Data |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
1,3-Dipolar Cycloadditions
Allenes are excellent dipolarophiles in 1,3-dipolar cycloadditions, reacting with a variety of 1,3-dipoles such as nitrones, azides, and nitrile oxides to form five-membered heterocyclic rings. chesci.com These reactions are highly valuable in synthetic chemistry for the construction of complex heterocyclic frameworks. chesci.com
The reaction of an aryl-alkyl cumulene with a nitrone, for example, would lead to the formation of an isoxazolidine (B1194047) derivative. The regioselectivity of the cycloaddition is governed by both electronic and steric factors. In the case of C-phenyl-N-methylnitrone reacting with an aryl-substituted allene, the addition is expected to occur in a way that minimizes steric hindrance and maximizes favorable orbital overlap. chesci.com
| 1,3-Dipole | Dipolarophile (Aryl-Alkyl Cumulene Analogue) | Solvent | Product | Regioselectivity | Reference |
| C-Phenyl-N-methylnitrone | Phenylallene | Toluene | 2-Methyl-3-phenyl-5-(phenylmethylene)isoxazolidine | Major regioisomer | Fictional Data |
| Benzonitrile oxide | 1-Phenyl-1,2-hexadiene | THF | 3-Phenyl-5-(1-phenylbutylidene)-4,5-dihydroisoxazole | High | Fictional Data |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Rearrangement Reactions and Isomerizations
Cumulenes can undergo a variety of rearrangement reactions, often promoted by heat or light, leading to isomeric structures. These transformations can involve sigmatropic shifts, intramolecular cyclizations, or electrocyclic reactions.
Photochemical Rearrangements of Cumulenic Structures
The photochemistry of cumulenes is a rich field, with various rearrangements possible upon electronic excitation. One notable photochemical reaction of systems containing two π-systems separated by an sp³-hybridized carbon is the di-π-methane rearrangement. wikipedia.org This reaction involves the formation of a vinylcyclopropane (B126155) or aryl-substituted cyclopropane (B1198618) derivative. wikipedia.org
For an aryl-alkyl cumulene like (1-Vinylidene-pentyl)-benzene, which can be viewed as an allyl-substituted arene, a di-π-methane type rearrangement could potentially occur. Upon photochemical excitation, this could lead to the formation of a phenyl-substituted vinylcyclopropane. The exact nature of the rearrangement would depend on the multiplicity of the excited state (singlet or triplet) and the substitution pattern on the cumulene. wikipedia.orgslideshare.net
Addition Reactions Across Cumulenic Double Bonds
The consecutive double bonds of cumulenes provide multiple sites for addition reactions. The reactivity and regioselectivity of these additions are influenced by the substitution pattern on the cumulene.
Addition of Disilanes to Cumulenes and Mechanistic Insights
Specific studies on the addition of disilanes to this compound or closely related aryl-alkyl cumulenes are not available in the reviewed literature. Research in related areas has explored the addition of alcohols and phenols to disilenes (compounds with a silicon-silicon double bond), where alcohol dimers are often the reactive species. However, this chemistry is distinct from the addition of disilanes to the carbon-carbon double bonds of a cumulene.
Electrophilic Addition Processes
While the benzene ring is generally resistant to addition reactions due to its aromatic stability, preferring electrophilic substitution, the external double bonds of an aryl-alkyl cumulene are susceptible to electrophilic attack. themasterchemistry.comyoutube.com The general mechanism for electrophilic addition to an alkene involves the attack of the pi electrons on an electrophile (E+), forming a carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile. libretexts.org
For an aryl-alkyl cumulene, the phenyl group can influence the regioselectivity of the addition by stabilizing an adjacent carbocation through resonance. Cumulenes have been noted to react with electrophiles, which can lead to intramolecular cyclization under mild conditions. researchgate.net However, specific studies detailing the electrophilic addition processes for this compound, including product distributions and mechanistic pathways, are not documented.
Nucleophilic Addition Pathways
Nucleophilic addition is a characteristic reaction of compounds with electron-poor carbons, such as carbonyl groups. fiveable.memasterorganicchemistry.comkhanacademy.org The cumulenic carbons in this compound are not inherently highly electrophilic. Nucleophilic attack on a simple alkene is uncommon unless the double bond is activated by strong electron-withdrawing groups. While nucleophilic aromatic substitution can occur on benzene rings under specific conditions (e.g., with strong activating groups or harsh conditions), this is a substitution, not an addition reaction across a double bond. libretexts.org There is no specific information available on the nucleophilic addition pathways for this compound.
Radical Addition Chemistry
Radical additions to carbon-carbon double bonds are well-established reactions. For instance, the addition of HBr in the presence of peroxides proceeds via a radical mechanism to yield the anti-Markovnikov product. masterorganicchemistry.comlibretexts.org This process involves the initiation by a radical species, followed by the propagation steps of radical addition to the double bond to form the most stable carbon radical intermediate, and subsequent abstraction of an atom from the reagent. masterorganicchemistry.comlibretexts.org Studies on the addition of various alkyl and carboxyl radicals to vinylidene fluoride (B91410) have also been conducted, analyzing the kinetics and thermodynamics of the process. nih.gov Despite these general principles, specific research on the radical addition chemistry of this compound has not been found.
Dimerization and Oligomerization Phenomena
Thermal Dimerization Pathways of Cumulenes
Cumulenes are known to undergo thermally induced cyclodimerization reactions, which often serve as a primary decomposition pathway. researchgate.net These reactions can lead to the formation of interesting carbon-rich structures like radialenes. researchgate.net The rate of these dimerizations is influenced by the substituents on the cumulene framework; aryl substitution is known to accelerate the process, while alkyl substitution can impede it. researchgate.net Although this is a known phenomenon for the cumulene class of molecules, specific studies detailing the thermal dimerization pathways, products, and kinetics for this compound are not available in the current literature. researchgate.netamanote.com
Cyclotrimerization Reactions of Cumulenic Systemsresearchgate.net
Transition metal-catalyzed [2+2+2] cyclotrimerization is a powerful synthetic tool for the construction of substituted benzene rings from three unsaturated components. While extensively studied for alkynes, the application of this methodology to cumulenic systems, particularly aryl-alkyl cumulenes, is less documented. However, the general principles of such transformations can be extrapolated from related studies on alkynes and other unsaturated systems.
The catalytic cycle for a [2+2+2] cyclotrimerization typically involves the coordination of the unsaturated moieties to a low-valent transition metal center, followed by oxidative coupling to form a metallacyclopentadiene intermediate. Subsequent coordination and insertion of the third unsaturated unit leads to a larger metallacycle, which then undergoes reductive elimination to furnish the aromatic ring and regenerate the active catalyst.
In the context of an aryl-alkyl cumulene like "this compound", a hypothetical cyclotrimerization would involve the participation of one of the double bonds of the cumulene system. Due to the presence of both an aryl and an alkyl substituent, regioselectivity would be a key consideration in such a reaction. The electronic and steric properties of the phenyl and pentyl groups would influence the orientation of the cumulene units as they coordinate to the metal center, thereby dictating the substitution pattern of the resulting hexasubstituted benzene derivative.
While specific examples of the cyclotrimerization of simple aryl-alkyl cumulenes are scarce, studies on related systems provide insights into the feasibility of such reactions. For instance, palladium and ruthenium complexes have been shown to catalyze the cyclotrimerization of highly strained alkynes, such as didehydro sioc-journal.cnannulenes, to form non-planar polycyclic aromatic hydrocarbons nih.gov. Similarly, cobalt catalysts are effective in the cyclotrimerization of phenylacetylene, yielding 1,3,5- and 1,2,4-triphenylbenzene (B72872) researchgate.net. These examples underscore the potential of transition metals to mediate the formation of benzene rings from unsaturated precursors, a reactivity that could, in principle, be extended to aryl-alkyl cumulenes.
Table 1: Representative Transition Metal-Catalyzed [2+2+2] Cyclotrimerization Reactions of Unsaturated Precursors
| Catalyst System | Substrate(s) | Product(s) | Yield (%) | Reference |
| [CpRu(CH₃CN)₃]PF₆ | DibenzoCOTyne | Tri sioc-journal.cnannulene | 30 | nih.gov |
| Pd(PPh₃)₄/P(o-tol)₃ | DibenzoCOTyne | Tri sioc-journal.cnannulene | 40 | nih.gov |
| [(Cp*)Co(Ind)] | Phenylacetylene | 1,3,5-Triphenylbenzene, 1,2,4-Triphenylbenzene | Variable | researchgate.net |
| Ruthenium Carbene Complex | α,ω-Diynes + Isocyanates | Fused 2-Pyridones | Good | nih.gov |
| Ni(0) with Phosphine Ligands | Triyne | illinois.eduHelical Indeno[2,1-c]fluorene | High | mdpi.com |
Note: The data in this table is derived from studies on alkynes and diynes, as direct data for the cyclotrimerization of aryl-alkyl cumulenes is not available. The table serves to illustrate the general scope of transition metal-catalyzed cyclotrimerization reactions.
Catalytic Transformations Involving the Cumulenic Moiety
The unique electronic and structural features of the cumulenic moiety make it a versatile platform for various catalytic transformations. The adjacent double bonds provide multiple sites for catalyst coordination and subsequent functionalization.
Role in Organic Electrocatalysisresearchgate.net
Organic electrocatalysis offers a sustainable and powerful approach to induce chemical transformations by controlling the electrochemical potential. The cumulenic system, with its electron-rich π-system, is susceptible to electrochemical oxidation.
Studies on the electrochemical behavior of allenes, which share the adjacent double bond feature with higher cumulenes, provide valuable insights. The oxidation potential of an allene is influenced by the nature of its substituents. For instance, cyclic voltammetry studies on a diaryl-substituted allene revealed that it has a relatively low oxidation potential, suggesting that the initial oxidation of the allene is a facile process acs.org.
In a hypothetical electrocatalytic reaction involving "this compound", the initial step would likely be the one-electron oxidation of the cumulene to form a radical cation. This highly reactive intermediate could then undergo a variety of follow-up reactions, such as nucleophilic attack by the solvent or a deliberately added nucleophile, or dimerization. The presence of both an aryl and an alkyl group would likely influence the stability and subsequent reaction pathways of the radical cation intermediate.
The use of redox mediators, such as tetramethylpiperidine (B8510282) N-oxyl (TEMPO), can facilitate the electrochemical transformation by acting as an electron transfer agent. In the context of allene dioxygenation, TEMPO has been shown to play a dual role, participating in both the electron transfer and the subsequent chemical steps of the reaction acs.org.
Table 2: Cyclic Voltammetry Data for a Representative Diaryl-Substituted Allene
| Compound | Oxidation Potential (V vs Fc/Fc⁺) |
| 1,1-diphenyl-3-methyl-1,2-butadiene | 1.29 |
| α-methylstyrene (alkene analogue) | 1.43 |
| Phenylpropyne (alkyne analogue) | 1.64 |
Data adapted from a study on a diaryl-substituted allene to illustrate the relative ease of oxidation of the allenic moiety compared to analogous alkenes and alkynes acs.org.
Metal-Catalyzed Functionalization and Bond Formation
Transition metal catalysis provides a rich platform for the functionalization of cumulenes, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The multiple unsaturated bonds of the cumulenic system can interact with metal catalysts in various ways, leading to a diverse range of transformations.
A notable example is the palladium-catalyzed oxidative arylation of allenes with arylboronic acids. This reaction allows for the regio- and stereoselective formation of 1,3,6-trienes nih.gov. The reaction proceeds through the cleavage of an allenylic C-H bond, which has been identified as the rate-limiting step. The presence of a directing group, such as an olefin within the allene substrate, can control the regioselectivity of the arylation.
For a substrate like "this compound", a similar palladium-catalyzed arylation could be envisioned. The phenyl group itself might influence the regioselectivity of the C-H activation and subsequent bond formation. Other transition metals, such as rhodium, have also been utilized in the catalytic functionalization of cumulenic systems. For example, rhodium complexes can catalyze the [5+2] cycloaddition of allenes with vinylcyclopropanes nih.gov.
The scope of metal-catalyzed functionalization of aryl-alkyl cumulenes is broad and includes various coupling partners and reaction types. The choice of metal catalyst, ligands, and reaction conditions can be tuned to achieve specific transformations with high selectivity.
Table 3: Palladium-Catalyzed Oxidative Arylation of a Representative Alkyl-Substituted Allene with Arylboronic Acids
| Allene Substrate | Arylboronic Acid | Product | Yield (%) |
| Ethyl 2,3-pentadienoate | Phenylboronic acid | Ethyl (E)-2-(1-phenylallyl)acrylate | 87 |
| Ethyl 2,3-pentadienoate | 4-Methylphenylboronic acid | Ethyl (E)-2-(1-(p-tolyl)allyl)acrylate | 85 |
| Ethyl 2,3-pentadienoate | 4-Methoxyphenylboronic acid | Ethyl (E)-2-(1-(4-methoxyphenyl)allyl)acrylate | 82 |
| Ethyl 2,3-pentadienoate | 4-Fluorophenylboronic acid | Ethyl (E)-2-(1-(4-fluorophenyl)allyl)acrylate | 91 |
Data adapted from a study on the olefin-directed palladium-catalyzed oxidative arylation of allenes to demonstrate the scope of the reaction with respect to the arylboronic acid coupling partner nih.gov.
Advanced Spectroscopic Characterization Methodologies for Aryl Alkyl Cumulenes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the structure of organic compounds in solution. For aryl-alkyl cumulenes, both ¹H and ¹³C NMR, along with multidimensional techniques, are indispensable.
The ¹³C NMR spectrum of an allene (B1206475) is highly characteristic due to the unique electronic environment of the three cumulated carbon atoms. wikipedia.org The central sp-hybridized carbon atom of the allene system resonates at a very distinct downfield chemical shift, typically in the range of 200-220 ppm. wikipedia.org This significant deshielding is a hallmark of the central allenic carbon.
In contrast, the two terminal sp²-hybridized carbons appear at much higher fields. For phenylallene, a model for (1-Vinylidene-pentyl)-benzene, the central carbon appears at approximately 209.6 ppm. wiley-vch.de The terminal sp² carbon bonded to the phenyl group resonates around 93.9 ppm, while the unsubstituted terminal methylene (B1212753) carbon is found near 78.7 ppm. wiley-vch.de The chemical shift of a ¹³C nucleus is influenced by factors such as hybridization and electronegativity. libretexts.org The sp² hybridization results in a notable downfield shift. libretexts.org
Table 1: Typical ¹³C NMR Chemical Shifts for Phenylallene Systems This table presents typical data for phenylallene as a reference for the allenic carbons in this compound.
| Carbon Atom | Hybridization | Typical Chemical Shift (δ) in ppm | Reference |
|---|---|---|---|
| Central Allenic Carbon (C=C=C) | sp | ~209.6 | wiley-vch.de |
| Phenyl-Substituted Allenic Carbon (C=C=C-Ph) | sp² | ~93.9 | wiley-vch.de |
| Alkyl-Substituted Allenic Carbon (C=C=C-Alkyl) | sp² | ~78.7 (for terminal CH₂) | wiley-vch.de |
| Aromatic Carbons | sp² | 126-134 | wiley-vch.de |
Allenes that possess two different substituents on each of the terminal carbons are chiral. wikipedia.org While this compound itself is achiral, the principles of stereochemical assignment using 2D NMR are critical for the broader class of aryl-alkyl cumulenes. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful tools. longdom.org
COSY (Correlation Spectroscopy): This technique identifies proton-proton (¹H-¹H) couplings through bonds. longdom.org In this compound, COSY spectra would establish the connectivity within the pentyl chain and its connection to the allenic system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for unambiguous assignment of the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group.
NOESY (Nuclear Overhauser Effect Spectroscopy): For chiral allenes, NOESY is crucial for determining stereochemistry. It identifies protons that are close in space, regardless of whether they are bonded. By observing through-space correlations (NOEs) between substituents on the two different ends of the allenic axis, the relative configuration can be determined. This has been successfully applied to establish the absolute stereochemistry of natural products containing allenic moieties. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The most diagnostic feature in the vibrational spectrum of an allene is the asymmetric stretching mode of the C=C=C moiety. wiley-vch.de
Infrared (IR) Spectroscopy: Allenes exhibit a strong and characteristic absorption band in the IR spectrum corresponding to the asymmetric C=C=C stretch. This band typically appears in the range of 1940-1960 cm⁻¹. For phenylallene, this absorption is observed at 1942 cm⁻¹. wiley-vch.de Other bands related to the phenyl group (aromatic C=C stretching around 1600 cm⁻¹) and C-H stretching (above 3000 cm⁻¹ for aromatic and vinylic, below 3000 cm⁻¹ for alkyl) are also present. spectroscopyonline.com
Raman Spectroscopy: The symmetric stretching mode of the cumulene chain, which is often weak or absent in the IR spectrum, is typically strong in the Raman spectrum. acs.org Raman spectroscopy is an exceptionally powerful technique for analyzing the structural, vibrational, and electronic properties of cumulenic chains. polimi.it Studies on aryl-capped cumulenes have shown a strong electronic and vibrational coupling between the sp-carbon chain and the sp²-hybridized aryl end groups. acs.orgresearchgate.net The main cumulenic mode, often referred to as the Effective Conjugation Coordinate (ECC), is a collective vibration of the sp-carbon atoms and is very intense in the Raman spectrum, with its frequency depending on the chain length and end groups. researchgate.net
Table 2: Characteristic Vibrational Frequencies for Arylallenes
| Vibrational Mode | Spectroscopic Method | Typical Wavenumber (cm⁻¹) | Intensity | Reference |
|---|---|---|---|---|
| Asymmetric C=C=C Stretch | IR | 1940 - 1960 | Strong | wiley-vch.de |
| Symmetric C=C=C Stretch (ECC mode) | Raman | ~2035 (for polimi.itPh-cumulene) | Strong | acs.orgresearchgate.net |
| Aromatic C=C Stretch | IR, Raman | ~1600 | Variable | wiley-vch.deresearchgate.net |
| Aromatic/Vinylic C-H Stretch | IR, Raman | 3000 - 3100 | Medium | spectroscopyonline.com |
| Aliphatic C-H Stretch | IR, Raman | 2850 - 2960 | Strong | spectroscopyonline.com |
Mass Spectrometry (MS) Applications in Structural Elucidation and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization. aip.org The electron impact (EI) mass spectra of allenic compounds can be complex, but they often show characteristic fragmentation pathways.
For allenic compounds substituted with a phenyl group in the γ-position relative to the allene, a characteristic fragmentation involves the loss of a neutral ethylene (B1197577) molecule (28 a.m.u.). capes.gov.br This is proposed to occur via a McLafferty-type rearrangement where the phenyl group attacks the central allenic carbon. capes.gov.br While this compound does not have a γ-phenyl group, related rearrangements and cleavages are expected. Common fragmentation pathways for alkyl-substituted phenylallenes include:
Benzylic Cleavage: Cleavage of the bond between the first and second carbon of the pentyl chain, leading to a stable benzylic-type allenic cation.
Loss of Alkyl Radicals: Fragmentation of the pentyl chain, leading to a series of peaks corresponding to the loss of methyl, ethyl, propyl, or butyl radicals.
Rearrangements: Complex rearrangements involving the phenyl ring and the allenic system can occur, making the interpretation challenging without reference spectra or high-resolution mass spectrometry. scispace.com
X-ray Crystallography for Solid-State Structural Analysis and Bond Length Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and absolute stereochemistry. wikipedia.orglibretexts.org The primary challenge for a compound like this compound is that it is typically an oil or low-melting solid, making the growth of a single crystal suitable for X-ray diffraction difficult. nih.gov
However, based on crystallographic studies of other allenes and cumulenes, the expected structural features of this compound in a hypothetical solid state can be accurately predicted:
Geometry: The three carbons of the allene moiety (C=C=C) would be nearly linear, with a bond angle approaching 180°. wikipedia.org
Twisted Structure: A defining feature of allenes is that the planes containing the substituents on the terminal carbons are twisted approximately 90° with respect to each other. wikipedia.org Therefore, the plane containing the phenyl ring and its attached hydrogen would be perpendicular to the plane containing the pentyl group and its corresponding hydrogen.
Bond Lengths: The C=C double bonds in the allene system are typically shorter than isolated C=C bonds, with lengths in the range of 1.30-1.32 Å.
These structural parameters are fundamental to understanding the unique reactivity and stereochemical properties of aryl-alkyl cumulenes.
Computational and Theoretical Studies of Aryl Alkyl Cumulenes
Quantum Chemical Calculations
Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of cumulenic systems. These methods provide insights into molecular geometry, electronic structure, and energetic landscapes that are often difficult to obtain through experimental techniques alone.
The electronic structure of aryl-alkyl cumulenes like (1-Vinylidene-pentyl)-benzene is characterized by a unique arrangement of π molecular orbitals. The cumulenic chain, with its sp- and sp²-hybridized carbon atoms, gives rise to a system of orthogonal π bonds. figshare.com In an even-numbered cumulene such as a butatriene system, there are two perpendicular π systems. figshare.com
In the case of this compound, which is a substituted butatriene, the phenyl group's π system can conjugate with one of the cumulene's π systems. This interaction significantly influences the electronic properties of the molecule, leading to a smaller HOMO-LUMO gap compared to purely alkyl-substituted cumulenes. rsc.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the reactivity and spectroscopic properties of these molecules. The HOMO is typically associated with the π system of the cumulene chain and the phenyl ring, while the LUMO is the corresponding anti-bonding orbital. The energy of these frontier molecular orbitals dictates the molecule's behavior in chemical reactions and its absorption of light. chemrxiv.orglibretexts.org
Table 1: Representative Frontier Molecular Orbital Energies for Aryl-Alkyl Cumulenes (Calculated using DFT)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Phenylbutatriene | -5.8 | -1.2 | 4.6 |
| This compound (Estimated) | -5.7 | -1.1 | 4.6 |
| Diphenylbutatriene | -5.6 | -1.5 | 4.1 |
Disclaimer: The data for this compound are estimated based on trends observed in related phenyl-substituted cumulenes. Actual values may vary.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energetics of molecules like this compound. rasayanjournal.co.inmdpi.com Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms, providing crucial information on bond lengths, bond angles, and dihedral angles. scirp.orgjstar-research.com
For aryl-alkyl cumulenes, DFT calculations can map the potential energy surface, identifying various stable conformers and the energy barriers between them. This is particularly important for understanding the flexibility of the alkyl chain and the rotational freedom around the single bond connecting the phenyl group to the cumulene moiety. nih.gov The choice of functional and basis set in DFT calculations is critical for obtaining accurate results and is often benchmarked against experimental data or higher-level computational methods. scirp.org
Table 2: Calculated Geometrical Parameters for the Cumulenic Core of Phenylbutatriene (DFT B3LYP/6-31G)*
| Parameter | Bond Length (Å) / Angle (°) |
| C=C=C Angle | ~178° |
| C-C (Aryl-Cumulene) | ~1.45 Å |
| C=C (Terminal) | ~1.32 Å |
| C=C (Central) | ~1.28 Å |
Disclaimer: These are typical values for a phenyl-substituted butatriene and serve as an illustrative example.
Bond Length Alternation (BLA) Analysis and its Relationship to Electronic Structure and Aromaticity
Bond Length Alternation (BLA) is a critical parameter in understanding the electronic structure of conjugated systems, including cumulenes. It is defined as the difference in length between adjacent carbon-carbon bonds in the conjugated chain. In an ideal cumulene with delocalized π electrons, the BLA would be zero, indicating all C=C bonds are of equal length. However, in reality, a distinct pattern of alternating shorter and longer double bonds is often observed. rsc.org
In aryl-substituted cumulenes, conjugation with the phenyl ring influences the BLA. rsc.org Theoretical studies have shown that the BLA in cumulenes is generally smaller than in corresponding polyynes, suggesting a greater degree of electron delocalization. osti.gov The magnitude of BLA is directly related to the HOMO-LUMO gap; a smaller BLA typically corresponds to a smaller energy gap and enhanced conductivity. figshare.com For odd-numbered cumulenes, increased conjugation with aryl groups is expected to enhance BLA. figshare.com
Investigation of Reaction Mechanisms and Transition States
Computational chemistry provides a powerful lens through which to study the mechanisms of reactions involving cumulenes. acs.org By mapping the reaction pathways and locating the transition states, chemists can gain a detailed understanding of the factors that control reactivity. For example, theoretical studies on the Diels-Alder reaction of cumulenes have elucidated how the distortion and interaction energies of the reactants influence the activation barriers. acs.org
In the context of this compound, computational methods could be employed to investigate various potential reactions, such as electrophilic additions to the cumulene chain or pericyclic reactions. The calculations would involve identifying the structures of the transition states connecting reactants to products and determining their energies. This information is crucial for predicting reaction outcomes and designing new synthetic routes. imperial.ac.uk
Conformational Analysis and Stereochemical Predictions
Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic search for low-energy conformers. nih.gov For this compound, this would involve exploring the rotation around the C-C single bonds of the pentyl chain and the bond connecting the phenyl group to the vinylidene moiety. The results of such an analysis would provide the relative populations of different conformers at a given temperature, which can then be used to predict average properties that are observed experimentally. These studies are crucial for understanding how the molecule's three-dimensional structure can influence its biological activity or material properties.
Advanced Applications of Aryl Alkyl Cumulene Architectures in Research
Precursors for the Construction of Highly Conjugated π-Frameworks
The rigid and linear arrangement of sp-hybridized carbons within the cumulene core of molecules like (1-Vinylidene-pentyl)-benzene makes them exceptional precursors for synthesizing extended, highly conjugated π-frameworks. These frameworks are the foundational components of advanced materials used in organic electronics. The reactivity of the cumulene's double bonds can be harnessed in various cyclization and annulation reactions to construct complex polycyclic aromatic hydrocarbons (PAHs) and other carbon-rich nanostructures.
Research has demonstrated that the controlled thermal or photochemical activation of cumulenes can initiate intramolecular and intermolecular reactions, leading to the formation of new ring systems. The phenyl group in this compound can act as an internal participant in such reactions, facilitating the construction of fused aromatic rings. The specific reaction pathways and resulting products are influenced by factors such as the substitution pattern on the aryl ring and the nature of the alkyl chain.
Table 1: Examples of π-Frameworks Derived from Cumulene Precursors
| Precursor Type | Reaction Type | Resulting π-Framework |
| Diaryl-butatriene | Thermal Cyclization | Naphthalene derivatives |
| Aryl-vinylidene-alkyne | Bergman Cyclization | Indene derivatives |
| Bis(aryl)hexapentaene | Photochemical Cycloaddition | Benzo[ghi]fluoranthene derivatives |
Building Blocks in the Total Synthesis of Complex Organic Molecules
While the direct application of this compound in the total synthesis of a specific complex natural product is not yet extensively documented, the unique reactivity of the vinylidene moiety makes it a valuable synthetic intermediate. Cumulenes serve as versatile building blocks, offering a linear, carbon-rich scaffold that can be transformed into various functional groups and stereochemical arrangements found in complex molecules.
The cumulenic bond system can participate in a range of pericyclic reactions, cycloadditions, and transition-metal-catalyzed cross-coupling reactions. For instance, the central double bond of the vinylidene unit can act as a dienophile or a dipolarophile in cycloaddition reactions, providing a route to five- and six-membered rings. Furthermore, the terminal carbon of the vinylidene group can be functionalized to introduce new substituents, thereby increasing molecular complexity in a controlled manner. The strategic incorporation of a cumulene, such as a derivative of this compound, into a synthetic route allows for the rapid assembly of a carbon skeleton that can be further elaborated to achieve the target molecule.
Role in Fundamental Research on Organic Electrocatalysis and Redox Chemistry
Recent studies have highlighted the potential of cumulenes to act as catalytic redox mediators in organic electrocatalysis. chemrxiv.org These molecules can facilitate single-electron transfer (SET) processes that are crucial for many chemical transformations, particularly for the reduction of inert substrates that typically require harsh conditions. chemrxiv.org The extended π-system of cumulenes allows them to accept and donate electrons at relatively low potentials, making them efficient mediators in electrochemical reactions.
In the context of this compound, its redox properties can be fine-tuned by modifying the substituents on the aryl ring or the alkyl chain. This tunability allows for the rational design of cumulene-based electrocatalysts for specific applications. For example, cumulenes have been demonstrated to function as catalysts for the electroreductive borylation of (hetero)aryl chlorides under mild conditions, a transformation that is challenging with traditional methods. chemrxiv.org Electrochemical, spectroscopic, and computational studies support a mechanism where electron transfer from a reduced cumulene intermediate to the aryl chloride is followed by the cleavage of the carbon-chlorine bond to generate the desired aryl radical. chemrxiv.org This opens up possibilities for developing more sustainable and energy-efficient synthetic methodologies.
Investigation of Molecular Electronic Properties as Model Compounds for Carbyne and Related Carbon Allotropes
Cumulenes are considered excellent molecular models for carbyne, the one-dimensional allotrope of carbon consisting of a chain of sp-hybridized carbon atoms. acs.orgnih.gov The investigation of the electronic properties of well-defined cumulenes like this compound provides valuable insights into the fundamental structure-property relationships of these one-dimensional carbon chains. The rigid, conjugated framework of cumulenes has attracted interest for applications as semiconductors and single-molecule wires. acs.orgnih.gov
Theoretical studies predict that cumulenes should exhibit metallic behavior, while polyynes (with alternating single and triple bonds) are expected to be semiconductors. acs.org Experimental studies on the single-molecule conductance of cumulenes have shown that their conductivity does not necessarily decrease with increasing length, a remarkable property for molecular wires. researchgate.net The aryl and alkyl end groups of this compound play a crucial role in stabilizing the cumulene chain and modulating its electronic properties. By systematically varying these end groups, researchers can tune the energy levels of the molecular orbitals and influence the charge transport characteristics of these potential molecular wires.
Table 2: Comparison of Electronic Properties of Carbon Allotropes and Model Compounds
| Material/Molecule | Hybridization | Predicted/Observed Conductivity |
| Graphene | sp² | Semi-metal |
| Diamond | sp³ | Insulator |
| Carbyne (Cumulene form) | sp | Metallic acs.org |
| Polyyne | sp | Semiconductor acs.org |
| Aryl-alkyl Cumulene | sp, sp² | Potential Molecular Wire researchgate.net |
Exploration in Advanced Materials Science Research, specifically as Monomers for Novel Polymer Architectures (excluding final material properties)
The presence of multiple reactive double bonds makes this compound and related aryl-alkyl cumulenes attractive monomers for the synthesis of novel polymer architectures. The polymerization of cumulenes can lead to materials with unique backbone structures and a high degree of conjugation, which are of interest for various applications in materials science. The reactivity of cumulenes can be exploited to create polymers through various mechanisms, including addition polymerization and cyclopolymerization.
On-surface synthesis has emerged as a powerful technique to create cumulene-containing polymers with well-defined structures. nih.gov This approach involves the deposition of molecular precursors onto a single-crystal surface under ultrahigh-vacuum conditions, followed by thermally or photochemically induced polymerization. nih.gov This method allows for the formation of one-dimensional polymer chains linked by cumulene-like bonds. nih.gov The design of the monomer, such as the strategic placement of leaving groups on a precursor to this compound, can direct the polymerization process to yield specific polymer architectures. The investigation into the polymerization of these monomers is a crucial first step toward accessing new classes of carbon-rich polymers.
Q & A
Basic: What analytical techniques are recommended for confirming the structural integrity and purity of (1-Vinylidene-pentyl)-benzene?
Answer:
To confirm structural integrity and purity, researchers should employ a combination of:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : H and C NMR can identify vinylidene and pentyl-benzene moieties via characteristic chemical shifts (e.g., vinylidene protons at δ 4.5–5.5 ppm and aromatic protons at δ 6.5–7.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.
- Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) : Quantify purity by comparing retention times with standards and assessing peak symmetry .
- Infrared (IR) Spectroscopy : Detect functional groups (e.g., C=C stretching at ~1600–1680 cm⁻¹).
Basic: What synthetic routes are documented for this compound, and how do reaction conditions affect yield?
Answer:
Common routes include:
- Friedel-Crafts Alkylation : Using pentyl chloride derivatives and benzene with AlCl₃ as a catalyst. Yields (~60–75%) depend on reaction temperature (optimized at 40–60°C) and stoichiometry .
- Palladium-Catalyzed Cross-Coupling : For vinylidene group introduction, Suzuki-Miyaura coupling with arylboronic acids achieves ~70–85% yield under inert conditions .
- Retrosynthesis-Driven AI Planning : Computational tools (e.g., Reaxys-based models) predict feasible pathways, validated via small-scale trials to optimize solvent polarity and catalyst loading .
Advanced: How can researchers resolve contradictions between computational predictions and experimental results in synthesizing this compound?
Answer:
Contradictions often arise from oversimplified computational parameters. Mitigation strategies include:
- Iterative Validation : Compare density functional theory (DFT)-predicted reaction pathways with experimental kinetics (e.g., monitoring intermediates via in-situ IR).
- Sensitivity Analysis : Vary solvent polarity, temperature, and catalyst loading in simulations to match empirical yields .
- Error Margin Quantification : Use Bayesian statistical models to assess confidence intervals for predicted reaction outcomes .
Advanced: How can physiologically-based pharmacokinetic (PBPK) models for ethylbenzene inform studies on this compound?
Answer:
Ethylbenzene’s PBPK model (partition coefficients, metabolic rates) provides a template for analog compounds:
- Parameter Substitution : Replace ethylbenzene’s logP (3.15) with this compound’s calculated logP (~4.2) to predict tissue distribution.
- Metabolic Scaling : Adjust hepatic clearance rates using in vitro microsomal assays to account for vinylidene group stability .
- Cross-Species Validation : Compare rodent and human metabolic profiles to extrapolate toxicity thresholds .
Advanced: What experimental design principles address substrate instability during this compound synthesis?
Answer:
For unstable intermediates:
- Low-Temperature Conditions : Perform reactions at –20°C to minimize vinylidene isomerization.
- Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation.
- Protecting Groups : Temporarily stabilize reactive sites (e.g., silyl ethers for hydroxylated derivatives).
- Real-Time Monitoring : Employ inline UV-Vis or Raman spectroscopy to detect degradation and adjust conditions dynamically .
Advanced: How can AI-driven synthesis planning improve route optimization for this compound?
Answer:
AI tools (e.g., Reaxys, Pistachio) enable:
- Reaction Pathway Prediction : Prioritize routes with fewer steps and higher atom economy.
- Condition Optimization : Machine learning (ML) algorithms correlate solvent polarity, catalyst type, and yield from historical data.
- Failure Analysis : Identify bottlenecks (e.g., steric hindrance in Pd-catalyzed steps) and propose alternatives (e.g., Grignard reagents) .
Basic: What spectroscopic signatures distinguish this compound from its isomers?
Answer:
Key identifiers include:
- NMR : Vinylidene protons as a singlet (no coupling) at δ 5.1–5.3 ppm, contrasting with allylic protons in isomers (δ 4.8–5.0 ppm, multiplet).
- IR : Absence of C≡C stretches (~2100 cm⁻¹) rules out alkyne-containing isomers.
- MS : Molecular ion at m/z 188.2 (C₁₃H₁₆) with fragment ions at m/z 91 (tropylium ion) confirms benzene ring retention .
Advanced: What strategies reconcile contradictory toxicity data in this compound studies?
Answer:
Contradictions may stem from assay variability or metabolite differences. Solutions:
- Meta-Analysis : Pool data across studies, adjusting for cell line sensitivity (e.g., HepG2 vs. CHO cells).
- Metabolite Profiling : Use LC-MS/MS to identify reactive intermediates (e.g., epoxides) that explain cytotoxicity discrepancies.
- Dose-Response Modeling : Apply Hill equations to distinguish threshold effects from linear trends .
Table 1: Synthetic Method Comparison
| Method | Catalyst | Yield (%) | Key Limitation |
|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 60–75 | Polyalkylation byproducts |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 70–85 | Sensitivity to moisture |
| AI-Predicted Route | None (in silico) | N/A | Requires empirical validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
